molecular formula C14H13N3O5 B2414631 ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 2108836-47-9

ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2414631
CAS No.: 2108836-47-9
M. Wt: 303.274
InChI Key: OKHBPUBCHAZCJN-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that features a unique combination of a benzodioxole moiety and a triazole ring

Properties

IUPAC Name

ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-2-20-14(19)10-6-17(16-15-10)7-11(18)9-3-4-12-13(5-9)22-8-21-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHBPUBCHAZCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H13N3O5
  • Molecular Weight : 303.27 g/mol
  • CAS Number : 2108836-47-9

The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the benzodioxole moiety further enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent. The mechanism is believed to involve the inhibition of key enzymes necessary for bacterial growth and replication.

Anticancer Properties

This compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The triazole ring is thought to be crucial in this activity, as it can interact with multiple biological targets involved in cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of triazoles including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, the compound was tested on human breast cancer cell lines. It was found to inhibit cell proliferation by up to 70% at concentrations of 25 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological targets such as tubulin. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a benzodioxole moiety and a triazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization makes it a promising candidate for anticancer research .

Biological Activity

Ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 2108836-47-9) is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₃O₅, with a molecular weight of 303.27 g/mol. The compound features a triazole ring which is integral to its biological activity.

Anticancer Activity

Research has indicated that triazole derivatives possess significant anticancer properties. For instance, modifications of triazoles have been shown to enhance the efficacy of existing anticancer drugs. In one study, various triazole derivatives exhibited strong antiproliferative activity against multiple cancer cell lines, including MCF-7 and HCT-116. The best-performing compounds demonstrated IC50 values in the low micromolar range (e.g., 1.1 μM for MCF-7) .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 9MCF-71.1Thymidylate synthase inhibition
Compound 10HCT-1162.6Induction of apoptosis
Compound 11HepG21.4Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Triazoles are known for their ability to inhibit bacterial growth effectively. In several studies, triazole derivatives displayed promising activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMIC (µg/mL)
Compound AE. coli25
Compound BS. aureus30
Compound CEnterococcus faecalis12.5

Case Study 1: Synthesis and Evaluation

In a study published in Frontiers in Molecular Biosciences, researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these compounds, those containing the benzodioxole moiety exhibited enhanced cytotoxicity against cancer cell lines compared to their counterparts without this substitution .

Case Study 2: Molecular Docking Studies

A separate investigation utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. The results indicated that this compound could effectively bind to proteins involved in cancer progression and bacterial resistance mechanisms .

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